(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone
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Overview
Description
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of an ethyl group attached to the nitrogen atom at position 1 of the pyrazole ring and a hydroxyphenyl group attached to the carbon atom at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced by alkylation of the pyrazole ring using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride or potassium carbonate.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced by a Friedel-Crafts acylation reaction, where the pyrazole ring is reacted with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the functional groups introduced.
Scientific Research Applications
(1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved can vary depending on the specific biological context and the nature of the interactions with the target molecules.
Comparison with Similar Compounds
(1-Methyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone: Similar structure with a methyl group instead of an ethyl group.
(1-Phenyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone: Similar structure with a phenyl group instead of an ethyl group.
(1-Ethyl-1H-pyrazol-4-yl)(4-hydroxyphenyl)methanone: Similar structure with the hydroxy group at the 4-position of the phenyl ring instead of the 2-position.
Uniqueness: (1-Ethyl-1H-pyrazol-4-yl)(2-hydroxyphenyl)methanone is unique due to the specific positioning of the ethyl group on the pyrazole ring and the hydroxy group on the phenyl ring. This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the hydroxy group at the 2-position of the phenyl ring can also influence its interactions with other molecules, potentially leading to unique properties and applications.
Properties
CAS No. |
651727-57-0 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(1-ethylpyrazol-4-yl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C12H12N2O2/c1-2-14-8-9(7-13-14)12(16)10-5-3-4-6-11(10)15/h3-8,15H,2H2,1H3 |
InChI Key |
SHPYWJWNSQQYRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
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